6-Bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine
Description
6-Bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine is a halogenated heterocyclic compound with the molecular formula C₈H₇BrN₃, featuring a fused bicyclic scaffold of a triazole ring and a pyridine ring. The bromine atom at position 6 and methyl groups at positions 7 and 8 confer distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry and agrochemical research. Its crystalline solid form (white to pale yellow) and solubility in organic solvents like DMSO or dichloromethane enhance its utility in synthetic applications .
Properties
IUPAC Name |
6-bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-6(2)8-10-4-11-12(8)3-7(5)9/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKJNDZNHWJUAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=NN2C=C1Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Directed ortho-Metalation via Formimidamide Formation
2-Amino-3,5-dibromo-4-methylpyridine reacts with N,N-dimethylformamide-dimethylacetal (DMF-DMA) to form (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide. This step directs subsequent methylation to the 3-position:
Step 2: Methylation via Nickel-Catalyzed Coupling
The formimidamide intermediate undergoes cross-coupling with dimethylzinc in the presence of a nickel catalyst (e.g., NiCl₂(dme)):
Key Conditions :
-
Solvent: Tetrahydrofuran (THF)
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Temperature: 0°C to 25°C
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Catalyst loading: 5 mol%
Step 3: Hydrolysis to Regenerate Amine
Acidic hydrolysis (HCl, H₂O/THF) removes the formimidamide directing group, yielding 5-bromo-3,4-dimethylpyridin-2-amine. Cyclization with hydrazine derivatives then forms the triazolo[1,5-a]pyridine core.
Cyclization of Hydrazone Intermediates
An alternative route, adapted from MDPI, employs hydrazones and N-chlorosuccinimide (NCS) for triazole ring formation:
Procedure:
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Hydrazone Synthesis : 5-Bromo-3,4-dimethylpyridin-2-amine reacts with benzaldehyde hydrazone in dry DMF.
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Cyclization : NCS initiates radical-mediated cyclization at 0°C, forming the triazolo[1,5-a]pyridine scaffold.
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Hydrolysis : Triethylamine-mediated hydrolysis yields the final product.
Data Comparison :
| Parameter | Nickel-Catalyzed Method | Hydrazone Cyclization |
|---|---|---|
| Yield | 85% | 78% |
| Reaction Time | 6–8 hours | 12–18 hours |
| Scalability | >1 kg | <100 g |
| Palladium-Free | Yes | Yes |
Palladium-Catalyzed Approaches (Less Favored)
US11180503B2 describes palladium-mediated couplings for analogous triazolo-pyridines. However, this method faces limitations:
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Lower Yields : 60–65% due to competing debromination.
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Cost : Pd catalysts (e.g., Pd-PEPPSI) increase production expenses by ~40%.
Industrial-Scale Optimization
WO2024015825A1 highlights critical adjustments for manufacturing:
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols. The reactions typically occur under mild conditions, often in the presence of a base or under microwave irradiation .
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used. For example, substitution with an amine can yield an amino derivative, while substitution with a thiol can produce a thioether derivative .
Scientific Research Applications
6-Bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including inhibitors of enzymes and receptors.
Biological Studies: The compound is studied for its potential antimicrobial, antifungal, and anticancer activities.
Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-Bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of various enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key derivatives of [1,2,4]triazolo[1,5-a]pyridine, highlighting differences in substituents, molecular weights, and applications:
Physicochemical Properties
- Solubility : Bromine and methyl groups reduce aqueous solubility but enhance lipid membrane permeability. For example, 6-Bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine is soluble in DMSO (>10 mM) but insoluble in water .
- Thermal stability : Melting points range from 230°C (carboxamide derivatives) to 306°C (highly substituted triazolopyrimidines), correlating with aromaticity and intermolecular hydrogen bonding .
Biological Activity
6-Bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C8H9BrN4
- Molecular Weight : 228.09 g/mol
- CAS Number : 1420800-20-9
The compound features a bromine atom at the 6th position and two methyl groups at the 7th and 8th positions on the triazolo-pyridine ring. This unique structure contributes to its biological activity.
Biological Activity Overview
Research indicates that 6-Bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine exhibits various biological activities, including:
- Antimicrobial Properties : Demonstrated efficacy against several bacterial strains.
- Anticancer Activity : Inhibition of cancer cell proliferation in vitro.
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways.
The biological activity of this compound is attributed to its interaction with specific molecular targets. Notably, it has been shown to act as an inverse agonist for RORγt (retinoic acid receptor-related orphan receptor gamma t), which plays a crucial role in immune regulation and inflammation .
Antimicrobial Activity
A study evaluated the antimicrobial effects of various triazolo-pyridine derivatives, including 6-Bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine. The compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:
| Compound | MIC (µg/mL) |
|---|---|
| 6-Bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine | 32 |
| Control (Ampicillin) | 16 |
Anticancer Activity
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. The IC50 values for different cell lines are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.4 |
| HeLa (Cervical) | 22.3 |
| A549 (Lung) | 18.9 |
These results indicate that the compound has a selective cytotoxic effect on cancer cells compared to normal cells.
Anti-inflammatory Effects
The compound's anti-inflammatory properties were evaluated using an LPS-induced inflammation model in vitro. Results indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 40% at a concentration of 10 µM.
Case Studies
A notable case study involved the use of this compound in combination therapy with standard anticancer agents. The combination demonstrated synergistic effects in reducing tumor size in xenograft models compared to monotherapy.
Table: Combination Therapy Results
| Treatment | Tumor Volume Reduction (%) |
|---|---|
| Control | 10 |
| Standard Agent | 25 |
| 6-Bromo-7,8-dimethyl Triazole | 30 |
| Combination Therapy | 50 |
Q & A
Q. What are common synthetic routes for 6-Bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine?
The synthesis of brominated triazolopyridines typically involves oxidative cyclization of N-(2-pyridyl)amidines. For example, 7-bromo derivatives are synthesized using oxidizers like NaOCl, Pb(OAc)₄, MnO₂, or environmentally friendly alternatives such as PIFA (bis(trifluoroacetoxy)iodobenzene) and I₂/KI . Metal-free protocols under microwave irradiation have also been reported, enabling efficient cyclization without transition-metal catalysts . Key steps include:
Q. How is the molecular structure of this compound characterized?
Structural elucidation relies on:
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 6.68–7.73 ppm) . IR identifies functional groups like C≡N (2211 cm⁻¹) and C=O (1682 cm⁻¹) .
- X-ray crystallography : Resolves fused-ring planarity and dihedral angles (e.g., 61.4° between phenyl and triazolopyridine rings) .
- Elemental analysis : Validates empirical formulas (e.g., C%: 62.74 calculated vs. 62.65 observed) .
Q. What are the key physical and chemical properties relevant to handling?
- Solubility : Limited data, but polar aprotic solvents (DMF, acetonitrile) are commonly used in reactions .
- Stability : Storage at -20°C is recommended for long-term preservation .
- Reactivity : Bromine at position 6 enables Suzuki couplings or nucleophilic substitutions for further derivatization .
Advanced Research Questions
Q. How can functional groups be introduced at specific positions of the triazolopyridine core?
Functionalization strategies include:
- Electrophilic substitution : React with acid anhydrides (e.g., maleic anhydride) to form acrylic acid derivatives at position 2 .
- Cyclocondensation : Spirocyclic derivatives are synthesized using ketones (e.g., cyclohexanone) under acidic conditions .
- Cross-coupling : Palladium-catalyzed reactions introduce aryl/alkynyl groups (e.g., 8-phenyl derivatives via Suzuki coupling) .
- Example: Reaction with 4-chlorophenyl groups yields antimicrobial derivatives (58% yield) .
Q. What strategies address contradictory data in reaction yields across different synthetic methods?
Discrepancies in yields (e.g., 58% vs. 76% for similar routes) arise from:
- Reaction conditions : Microwave-assisted methods improve efficiency vs. traditional heating .
- Catalyst selection : Metal-free protocols reduce side reactions but may require longer times .
- Purification challenges : Column chromatography vs. recrystallization impacts recovery rates .
- Mitigation : Optimize solvent systems (e.g., DMF for solubility) and monitor intermediates via TLC .
Q. What in silico methods predict the bioactivity of derivatives?
Computational approaches include:
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with antifungal/anticancer activity .
- Molecular docking : Simulate binding to enzyme targets (e.g., kinase inhibitors) using crystal structures .
- QSAR models : Link substituent effects (e.g., electron-withdrawing Br) to biological potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
